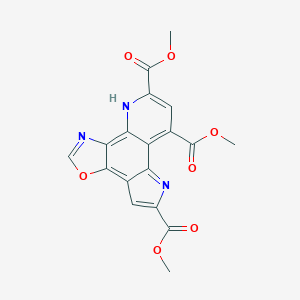

Oxazopyrroloquinoline trimethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

144219-07-8 |

|---|---|

Molecular Formula |

C18H13N3O7 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

trimethyl 5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylate |

InChI |

InChI=1S/C18H13N3O7/c1-25-16(22)7-4-9(17(23)26-2)21-13-11(7)12-8(15-14(13)19-6-28-15)5-10(20-12)18(24)27-3/h4-6,21H,1-3H3 |

InChI Key |

UPQCPYOFMOUPAK-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |

Isomeric SMILES |

COC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OC)C4=C2N=CO4)C(=O)OC |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C3C(=C4C2=NC(=C4)C(=O)OC)OC=N3)N1)C(=O)OC |

Other CAS No. |

144219-07-8 |

Synonyms |

OPQ trimethyl ester OPQ-TME oxazopyrroloquinoline trimethyl este |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oxazopyrroloquinoline Trimethyl Ester

Retrosynthetic Disconnection Strategies for the Oxazopyrroloquinoline Trimethyl Ester Scaffold

Retrosynthetic analysis serves as a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. researchgate.netscripps.edulakotalakes.comadvancechemjournal.com For the oxazopyrroloquinoline trimethyl ester, several disconnection strategies can be envisioned, primarily focusing on the sequential deconstruction of the fused heterocyclic core.

A primary disconnection approach would involve the late-stage formation of the oxazole (B20620) ring. This simplifies the retrosynthesis to the construction of a functionalized pyrroloquinoline core. Further disconnection of the pyrroloquinoline system can be approached in two main ways:

Disconnection of the Pyrrole (B145914) Ring: This strategy involves cleaving the bonds of the pyrrole ring, leading back to a substituted quinoline (B57606) precursor. This is a common strategy in the synthesis of related alkaloids. nih.govacs.orgrsc.orgresearchgate.netchemrxiv.org

Disconnection of the Quinoline Ring: Alternatively, the quinoline ring can be disconnected, leading to a substituted pyrrole precursor. This approach might be advantageous depending on the desired substitution pattern.

The trimethyl ester moieties are generally considered as functional group interconversions and would be introduced at appropriate stages, either before or after the formation of the heterocyclic core, depending on their reactivity and the reaction conditions employed.

| Disconnection Strategy | Key Intermediate | Potential Starting Materials |

| Late-stage Oxazole Formation | Functionalized Pyrroloquinoline | Substituted anilines, alkynes, tryptamine (B22526) derivatives |

| Pyrrole Ring Disconnection | Substituted Quinoline | Amino-substituted quinolines, α-haloketones |

| Quinoline Ring Disconnection | Substituted Pyrrole | Pyrrole-carbaldehydes, nitroarenes |

Convergent and Divergent Synthetic Approaches to the Oxazopyrroloquinoline Core

Both convergent and divergent synthetic strategies offer distinct advantages in the synthesis of the oxazopyrroloquinoline core. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together at a late stage. nih.gov In contrast, a divergent approach involves the synthesis of a common intermediate that can be elaborated into a variety of related structures. nih.govacs.orgrsc.orgresearchgate.netchemrxiv.org

Construction of the Pyrroloquinoline Heterocyclic System

The pyrroloquinoline core is a prominent feature in a number of biologically active alkaloids, and various methods for its construction have been reported. ijournals.cnnih.gov

Convergent Approaches:

Larock Indole (B1671886) Synthesis: This palladium-catalyzed annulation of an alkyne and an o-iodoaniline is a powerful tool for the construction of the indole (and by extension, pyrrole) portion of the pyrroloquinoline system. nih.govacs.org

Electrocyclization Reactions: The synthesis of pyrrolo[2,3-c]quinoline alkaloids has been achieved through the electrocyclization of a 2-(pyrrol-3-yl)benzene bearing a carbodiimide (B86325) moiety. beilstein-journals.org

Divergent Approaches:

A divergent strategy could involve the synthesis of a key pyrroloiminoquinone (PIQ) core, which can then be selectively functionalized to introduce the desired substituents. nih.govacs.orgresearchgate.netchemrxiv.org This approach allows for the synthesis of a library of related compounds from a common precursor.

Formation of the Oxazole Ring within the Fused System

The formation of the oxazole ring onto the pre-existing pyrroloquinoline scaffold is a critical step. Several methods are available for the synthesis of oxazoles: wikipedia.orgorganic-chemistry.orgnih.gov

Van Leusen Oxazole Synthesis: This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) and is a widely used method for the formation of 5-substituted oxazoles. mdpi.comnih.gov

Robinson-Gabriel Synthesis: This method involves the cyclization of an α-acylamino ketone.

Fischer Oxazole Synthesis: This involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org

The choice of method will depend on the specific functional groups present on the pyrroloquinoline intermediate.

| Reaction | Reactants | Key Features |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Mild conditions, one-pot reaction. mdpi.comnih.gov |

| Robinson-Gabriel Synthesis | α-acylamino ketone | Requires a pre-functionalized ketone. |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Typically uses aromatic reactants. wikipedia.org |

Selective Introduction and Functionalization of Trimethyl Ester Moieties

The introduction of three methyl ester groups requires careful consideration of chemoselectivity, especially if other reactive functional groups are present.

Direct Esterification: If the oxazopyrroloquinoline core contains carboxylic acid functionalities, direct esterification using methanol (B129727) under acidic conditions (Fischer esterification) is a straightforward approach. acs.org

Selective Esterification: In the presence of multiple carboxylic acid groups with different electronic and steric environments, selective esterification can be achieved. For instance, non-conjugated carboxylic acids can be selectively esterified in the presence of conjugated or aromatic carboxylic acids using a solid acid catalyst like Amberlyst-15. researchgate.net Boric acid has also been shown to selectively catalyze the esterification of α-hydroxy carboxylic acids. acs.org

Functional Group Interconversion: Alternatively, the ester groups can be introduced from other functional groups, such as nitriles (via hydrolysis and subsequent esterification) or alcohols (via oxidation and esterification).

Stereoselective and Enantioselective Syntheses of this compound

The synthesis of a single enantiomer of the target molecule often requires the use of stereoselective or enantioselective methods. researchgate.netuea.ac.ukorganic-chemistry.orgcapes.gov.br

Chiral Auxiliaries and Asymmetric Catalysis in Key Steps

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.netscispace.com For the synthesis of the this compound, a chiral auxiliary could be attached to a key intermediate to direct the formation of a chiral center during a cyclization or alkylation step. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Potential applications in the synthesis of the oxazopyrroloquinoline core include:

Asymmetric Hydrogenation: If an intermediate contains a prochiral alkene, asymmetric hydrogenation using a chiral metal catalyst (e.g., based on rhodium or ruthenium) could establish a stereocenter.

Asymmetric Cycloadditions: Chiral Lewis acids can be used to catalyze enantioselective cycloaddition reactions, which could be employed in the construction of the heterocyclic core.

The development of stereoselective and enantioselective routes to the this compound is a challenging but important goal, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.

| Method | Description | Example Application |

| Chiral Auxiliaries | A temporary chiral group directs stereochemistry. wikipedia.orgnih.govresearchgate.netscispace.com | Attachment to a pyrrole or quinoline precursor to control a cyclization step. |

| Asymmetric Catalysis | A chiral catalyst favors one enantiomer. | Asymmetric hydrogenation of an alkene intermediate. |

Resolution Techniques for Enantiopure this compound

The biological activities of chiral molecules are often enantiomer-dependent. Therefore, the production of enantiopure this compound is a critical aspect of its synthesis. Several techniques can be employed to achieve this, primarily through the resolution of a racemic mixture.

One of the most established methods for resolving racemic amines and heterocyclic compounds is through the formation of diastereomeric salts using a chiral resolving agent. nih.gov This process involves reacting the racemic mixture of an appropriate precursor to this compound with a single enantiomer of a chiral acid or base. The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once separated, the chiral resolving agent can be removed to yield the individual enantiomers of the precursor, which can then be converted to the final product.

Kinetic resolution is another powerful technique for obtaining enantiopure compounds. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For N-heterocycles, chiral acylating agents have been shown to be effective in kinetic resolutions. nih.gov In a hypothetical kinetic resolution of a racemic precursor to this compound, a chiral acylating agent would selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. This unreacted, enantioenriched precursor can then be isolated and used to synthesize the desired enantiopure final product.

Furthermore, enzymatic resolutions offer a highly selective and environmentally benign approach to obtaining chiral compounds. Lipases, for instance, are widely used for the resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. While specific enzymatic resolutions for the Oxazopyrroloquinoline core are not documented, the broad substrate tolerance of many enzymes suggests that this could be a viable strategy to explore.

| Resolution Technique | Principle | Key Advantages | Potential Challenges |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Well-established, scalable, and cost-effective for certain compounds. nih.gov | Finding a suitable and efficient resolving agent; requires stoichiometric amounts of the resolving agent. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Can provide high enantiomeric excess for the unreacted enantiomer. nih.gov | Maximum theoretical yield for one enantiomer is 50%; requires careful optimization of reaction conditions. |

| Enzymatic Resolution | Use of enzymes for enantioselective transformations. | High enantioselectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and activity can be substrate-dependent; may require specialized equipment. |

Modern Reaction Design and Catalyst Development for Efficient Synthesis

The efficient construction of the this compound scaffold hinges on the use of modern reaction design principles and the development of novel catalysts. The synthesis of the pyrroloquinoline core, for instance, can be achieved through various catalytic methods. An enantioselective synthesis of pyrroloquinolines has been reported using N-heterocyclic carbene (NHC) catalysis. acs.org This approach involves a cascade reaction that allows for the construction of the pyrroloquinoline ring system with high diastereoselectivity and enantioselectivity. acs.org

The formation of the oxazole ring is another critical step. Modern methods for oxazole synthesis include metal-catalyzed reactions. For example, gold catalysts have been utilized for the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to form 2,5-disubstituted oxazoles. organic-chemistry.org Another approach involves the use of copper catalysts for the synthesis of benzoxazoles from benzanilides. ijpsonline.com These catalytic methods offer advantages over classical synthetic routes in terms of efficiency, functional group tolerance, and milder reaction conditions.

The concept of tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, is a powerful strategy for increasing synthetic efficiency. The synthesis of tetrahydropyrroloquinazolines, a related heterocyclic system, has been achieved through a Tf2O-mediated tandem reaction of amino amides and aldehydes. nih.gov A similar tandem approach could be envisioned for the construction of the Oxazopyrroloquinoline core, significantly streamlining the synthetic sequence.

| Catalytic System | Application in Synthesis | Advantages |

| N-Heterocyclic Carbenes (NHCs) | Enantioselective synthesis of the pyrroloquinoline core. acs.org | High stereoselectivity, mild reaction conditions, and broad substrate scope. |

| Gold Catalysts | Synthesis of the oxazole ring via [2+2+1] annulation. organic-chemistry.org | High efficiency and functional group tolerance. |

| Copper Catalysts | Formation of the oxazole ring from amide precursors. ijpsonline.com | Readily available and cost-effective catalysts. |

| Tf2O-mediated Tandem Reactions | Potential for the one-pot synthesis of the core scaffold. nih.gov | Increased synthetic efficiency and atom economy. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of complex molecules like this compound to minimize environmental impact.

A key aspect of green chemistry is the use of sustainable reagents and solvents. The synthesis of alkaloids and other complex natural products is progressively moving towards greener approaches. For instance, the use of water as a solvent in the synthesis of papaverine, an isoquinoline (B145761) alkaloid, has been demonstrated. orgchemres.org The use of biocatalysts, such as enzymes, also aligns with the principles of green chemistry, as they operate under mild conditions and are biodegradable. nih.gov

The choice of solvent is critical, as solvents often constitute the largest mass component of a chemical process. Green solvents such as water, supercritical fluids, and bio-based solvents are increasingly being used as alternatives to traditional volatile organic compounds. For the synthesis of heterocycles, the use of greener solvents can lead to more sustainable processes.

Designing energy-efficient synthetic routes is another cornerstone of green chemistry. This can be achieved by reducing the number of synthetic steps, avoiding extreme temperatures and pressures, and utilizing catalytic processes that operate under mild conditions. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and reducing energy consumption in the synthesis of heterocyclic compounds.

The development of one-pot or tandem reactions, as discussed in the previous section, not only improves synthetic efficiency but also contributes to energy efficiency by reducing the number of workup and purification steps, which are often energy-intensive.

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. orgchemres.org |

| Design for Energy Efficiency | Employing catalytic methods and technologies like microwave synthesis to reduce energy consumption. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to minimize waste. acs.orgorganic-chemistry.orgijpsonline.com |

Flow Chemistry and Continuous Processing for Scalable Production

For the scalable production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch manufacturing. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. atomfair.com

This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields, selectivity, and safety. atomfair.com The enhanced heat and mass transfer in flow reactors makes them particularly suitable for highly exothermic or fast reactions that can be difficult to control in large batch reactors.

The modular nature of flow chemistry setups allows for the integration of multiple synthetic steps, including reaction, workup, and purification, into a single continuous process. digitellinc.com This "end-to-end" synthesis can significantly reduce production time and costs. The scalable synthesis of various pharmaceutical intermediates and heterocycles has been successfully demonstrated using continuous flow technology. iitb.ac.inazolifesciences.com Given the multi-step nature of the synthesis of this compound, a continuous flow process could be designed to produce this complex molecule in a more efficient, consistent, and safer manner, particularly for larger-scale manufacturing.

| Feature of Flow Chemistry | Advantage for Scalable Production |

| Precise Control of Reaction Parameters | Improved yield, selectivity, and reproducibility. atomfair.com |

| Enhanced Heat and Mass Transfer | Increased safety for exothermic reactions and faster reaction rates. |

| Scalability | Easier and more predictable scale-up from laboratory to production. digitellinc.com |

| Integration of Multiple Steps | Reduced manual handling, shorter production times, and lower costs. iitb.ac.in |

Unraveling the Mechanistic Intricacies of this compound Synthesis and Reactions

A deep dive into the mechanistic organic chemistry of this compound, also known as pyrroloquinoline quinone trimethyl ester (PQQ-TME), reveals a fascinating interplay of reaction pathways, kinetic influences, and catalytic effects. This article elucidates the key bond-forming steps, kinetic parameters, reaction intermediates, and transition states that govern the synthesis and reactivity of this complex heterocyclic molecule.

Computational and Theoretical Chemistry Studies of Oxazopyrroloquinoline Trimethyl Ester

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For Oxazopyrroloquinoline trimethyl ester, these calculations can reveal details about the distribution of electrons and the molecule's susceptibility to chemical reactions. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule.

Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazopyrroloquinoline core, indicating these are likely sites for electrophilic attack.

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -2.18 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and the relative stability of different conformers in a given environment, such as in aqueous solution.

The process begins with the generation of a starting conformation of the molecule, which is then placed in a simulation box, typically filled with a chosen solvent. The system is then subjected to a period of energy minimization to remove any steric clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated. Finally, a production simulation is run for a sufficient length of time to sample the conformational space of the molecule.

Analysis of the MD trajectory can reveal the most populated conformations, the dynamics of conformational changes, and the interactions between the solute and solvent molecules. Techniques such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be used to analyze the stability of the molecule and the flexibility of its different regions.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER |

| Solvent | Explicit Water (TIP3P model) |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions

Density Functional Theory (DFT) is a class of quantum mechanical methods that is particularly well-suited for calculating the properties of medium- to large-sized molecules with a good balance of accuracy and computational cost. For this compound, DFT can be used to accurately predict the relative energies of different conformers identified through MD simulations and to predict various spectroscopic properties.

By performing geometry optimizations with a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the minimum energy structures of different conformers can be obtained. The relative energies of these conformers provide an indication of their relative populations at thermal equilibrium.

Furthermore, DFT calculations can be used to predict spectroscopic data, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Table 3: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Conformer A | 0.00 |

| Conformer B | 1.25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational flexibility is typically explored during the docking process. A scoring function is used to estimate the binding affinity for each generated pose, and the top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, docking studies could be used to screen for potential protein targets or to optimize its structure to improve binding affinity and selectivity for a known target.

Table 4: Example Docking Results for this compound with a Hypothetical Kinase

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Lys72, Glu91, Leu148 |

| 2 | -8.2 | Val58, Asp165 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to guide the design of new compounds with improved activity.

The first step in QSAR modeling is to generate a dataset of compounds with their measured biological activities. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.

A validated QSAR model can then be used to predict the activity of new, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 5: Hypothetical Data for a QSAR Study of this compound Analogs

| Analog | Molecular Weight | LogP | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | 450.4 | 3.2 | 1.5 |

| 2 | 464.4 | 3.5 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Characteristics through Theoretical Methods

As mentioned in the DFT section, theoretical methods can be used to predict a range of spectroscopic characteristics for this compound. Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths for the lowest-lying electronic transitions, the theoretical UV-Vis spectrum can be generated.

Similarly, the vibrational frequencies calculated from DFT can be used to simulate the IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For NMR spectroscopy, the chemical shifts of the different nuclei (e.g., ¹H, ¹³C) can be calculated and compared to experimental data to aid in structure elucidation.

The close agreement between theoretically predicted and experimentally measured spectra can provide strong evidence for the correct structural assignment of a newly synthesized compound like this compound.

Table 6: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| λmax (UV-Vis) | 342 nm | 345 nm |

| Major IR Peak | 1725 cm⁻¹ (C=O stretch) | 1730 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Structural Modifications and Structure Activity Relationship Sar Studies of Oxazopyrroloquinoline Derivatives

Systematic Derivatization of the Oxazopyrroloquinoline Core

Systematic derivatization of the oxazopyrroloquinoline core is a fundamental strategy to explore the SAR of this heterocyclic system. This process involves the introduction of various substituents at different positions of the core structure to assess the impact of these changes on biological activity. Key positions for derivatization on a hypothetical oxazopyrroloquinoline scaffold would likely include the aromatic quinoline (B57606) ring, the pyrrole (B145914) moiety, and the oxazole (B20620) ring.

Common derivatization strategies that could be employed include:

Modification of the Pyrrole Moiety: The pyrrole ring offers opportunities for N-alkylation or N-acylation, as well as substitution on the carbon atoms. These modifications can alter the hydrogen-bonding capacity and lipophilicity of the resulting analogs.

Functionalization of the Oxazole Ring: The oxazole ring can be substituted with various small alkyl or aryl groups. The nature and size of these substituents can impact the binding affinity and selectivity of the compounds.

The insights gained from these systematic modifications are crucial for building a comprehensive SAR model for the oxazopyrroloquinoline class of compounds.

Exploration of Ester Group Modifications and Isosteric Replacements

For a compound such as "Oxazopyrroloquinoline trimethyl ester," the ester groups are prime targets for modification to enhance metabolic stability, modulate solubility, and improve biological activity. The exploration of ester group modifications and their isosteric replacements is a key aspect of lead optimization.

Ester Group Modifications:

Alkyl Chain Variation: The methyl esters can be systematically varied to other alkyl esters (e.g., ethyl, propyl, butyl) to probe the steric tolerance of the binding pocket.

Introduction of Functional Groups: The alkyl chain of the ester can be functionalized with groups such as hydroxyls, amines, or ethers to introduce new interaction points with the target protein.

Hydrolysis to Carboxylic Acids: Conversion of the ester to the corresponding carboxylic acid can introduce a charged group, which may form salt bridges or key hydrogen bonds with the biological target.

Isosteric Replacements:

Isosteric replacement involves substituting the ester functionality with other chemical groups that have similar steric and electronic properties. This can lead to significant improvements in the pharmacokinetic profile of the compound. Potential isosteric replacements for an ester group include:

Amides: Primary, secondary, or tertiary amides can be introduced to replace the ester, which can alter the hydrogen-bonding capabilities and metabolic stability of the molecule.

Tetrazoles: The tetrazole ring is a well-known bioisostere for the carboxylic acid group and can also be considered as a replacement for the ester after hydrolysis.

Oxadiazoles and Thiadiazoles: These five-membered heterocyclic rings can mimic the spatial arrangement and electronic properties of the ester group.

The following table illustrates potential modifications to the ester group of a hypothetical Oxazopyrroloquinoline derivative and the rationale behind these changes.

| Modification | Rationale | Potential Impact |

| Hydrolysis to Carboxylic Acid | Introduce a charged group for potential ionic interactions. | Increased water solubility, potential for new binding interactions. |

| Conversion to Amide | Increase metabolic stability and introduce hydrogen bonding donor/acceptor. | Improved pharmacokinetic profile, enhanced binding affinity. |

| Replacement with Tetrazole | Mimic the acidic properties of the carboxylic acid with improved metabolic stability. | Enhanced biological activity and oral bioavailability. |

| Variation of Alkyl Ester Chain | Probe for steric constraints in the binding pocket. | Optimization of binding affinity and selectivity. |

SAR Elucidation through Molecular Interactions and Theoretical Binding

The elucidation of SAR is greatly enhanced by understanding the molecular interactions between the oxazopyrroloquinoline derivatives and their biological targets at an atomic level. This is achieved through a combination of experimental techniques and computational modeling.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of the oxazopyrroloquinoline analogs within the active site of a target protein. nih.gov These studies can help to rationalize the observed SAR data. For example, docking studies might reveal that a particular substituent on the quinoline ring forms a key hydrophobic interaction with a specific amino acid residue in the binding pocket, explaining its importance for activity. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the network of interactions over time. nih.gov This can provide deeper insights into the binding mechanism and help to refine the SAR model.

Free Energy Calculations:

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the analogs, providing a quantitative prediction of their affinity for the target. nih.gov These calculations can be correlated with experimental bioactivities to validate the binding model and guide the design of new, more potent inhibitors. nih.gov

Key interactions that are often analyzed in these theoretical studies include:

Hydrogen Bonds: Identification of key hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Mapping of hydrophobic contacts between the ligand and nonpolar residues in the binding site.

Pi-Stacking and Cation-Pi Interactions: Analysis of aromatic interactions between the heterocyclic core of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Rational Design of Oxazopyrroloquinoline Analogs with Modulated Molecular Properties

The insights gained from SAR studies and theoretical modeling form the basis for the rational design of new oxazopyrroloquinoline analogs with improved, or modulated, molecular properties. researchgate.net This approach aims to systematically modify the lead compound to enhance desired characteristics while minimizing undesirable ones.

The goals of rational design in this context could include:

Improving Potency: By understanding the key interactions, new analogs can be designed with substituents that optimize these interactions, leading to higher binding affinity and biological potency. nih.gov

Enhancing Selectivity: If the compound shows off-target effects, modifications can be made to favor binding to the desired target over others. This might involve exploiting subtle differences in the amino acid composition of the binding sites of different proteins.

Modulating Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and polar surface area (PSA) can be fine-tuned through chemical modifications to improve the compound's drug-like properties.

Improving Pharmacokinetic Profile: Rational modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable in vivo profile.

The following table provides examples of how rational design principles could be applied to a hypothetical oxazopyrroloquinoline scaffold.

| Design Strategy | Example Modification | Desired Outcome |

| Structure-Based Design | Introduction of a hydroxyl group to form a new hydrogen bond with a specific residue identified through docking. | Increased binding affinity and potency. |

| Bioisosteric Replacement | Replacement of a metabolically labile ester with a more stable amide. | Improved in vivo stability and duration of action. |

| Property-Based Design | Addition of a polar functional group to the periphery of the molecule. | Increased aqueous solubility. |

| Fragment-Based Growth | Growing a small fragment from the core structure to occupy a newly identified sub-pocket in the binding site. | Enhanced potency and selectivity. |

Combinatorial Chemistry and High-Throughput Synthesis of Analog Libraries

To efficiently explore the chemical space around the oxazopyrroloquinoline core, combinatorial chemistry and high-throughput synthesis techniques are invaluable. nih.gov These approaches enable the rapid generation of large, diverse libraries of compounds for biological screening. fortunepublish.com

Solid-Phase Synthesis:

Solid-phase synthesis is a common technique in combinatorial chemistry where the starting material is attached to a solid support (e.g., a resin bead), and reagents are added in solution. mdpi.com This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. nih.gov The "split-and-pool" method can be employed to generate a large number of unique compounds with a minimal number of synthetic steps. nih.gov

Solution-Phase Parallel Synthesis:

In solution-phase parallel synthesis, reactions are carried out in individual wells of a multi-well plate. researchgate.net This method is amenable to automation and allows for the synthesis of a large number of compounds simultaneously. Purification can be achieved through techniques like automated flash chromatography or crystallization.

Library Design:

The design of the combinatorial library is crucial for its success. The choice of building blocks should be guided by the initial SAR data to focus the library on promising areas of chemical space. A well-designed library will have a high degree of structural diversity to maximize the chances of identifying novel hits with improved properties. fortunepublish.com

The application of these high-throughput methods can significantly accelerate the drug discovery process by rapidly generating a wealth of SAR data and identifying promising lead candidates for further development. nih.gov

Advanced Analytical Methodologies for Research on Oxazopyrroloquinoline Trimethyl Ester

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. For Oxazopyrroloquinoline trimethyl ester, with a chemical formula of C18H13N3O7, HRMS would be the primary technique to confirm this composition.

Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful method for analyzing complex mixtures and confirming the presence of the target compound. nih.gov The high mass accuracy helps in differentiating between compounds with the same nominal mass but different elemental compositions.

Illustrative HRMS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]+ | 384.0775 | 384.0772 | -0.8 |

| [M+Na]+ | 406.0594 | 406.0591 | -0.7 |

| [M+K]+ | 422.0333 | 422.0330 | -0.7 |

This table is for illustrative purposes and shows expected values for a compound with the molecular formula C18H13N3O7.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments would be required to fully characterize the complex scaffold of this compound.

¹H NMR: This experiment would identify the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, providing insight into the carbon skeleton.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to piece together proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.

Illustrative ¹H NMR Data for an Aromatic Region of this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| 8.15 | d | 8.0 | 1H | Ar-H |

| 7.92 | d | 7.5 | 1H | Ar-H |

| 7.65 | t | 7.8 | 1H | Ar-H |

| 4.05 | s | - | 3H | OCH₃ |

| 3.98 | s | - | 3H | OCH₃ |

| 3.90 | s | - | 3H | OCH₃ |

This table is for illustrative purposes and shows expected values for a compound with the proposed structure.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Analysis

While NMR provides the structure in solution, Single Crystal X-ray Diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, obtaining a suitable crystal would allow for the absolute confirmation of its complex polycyclic structure, including bond lengths, bond angles, and the stereochemical relationships between different parts of the molecule.

Illustrative Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

This table is for illustrative purposes and shows plausible crystallographic data for a molecule of this size and complexity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

IR Spectroscopy: Would be used to identify characteristic absorption bands for functional groups such as C=O (from the ester groups), C-O, C=N, and aromatic C=C bonds within the this compound structure.

Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for identifying non-polar bonds and providing information about the molecular backbone.

Illustrative Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1735 | Strong | Ester C=O stretch |

| 1620 | Medium | Aromatic C=C stretch |

| 1250 | Strong | Ester C-O stretch |

This table is for illustrative purposes and shows expected vibrational frequencies for the key functional groups.

Chiral Analytical Techniques (e.g., HPLC, GC) for Enantiomeric Excess Determination

If the synthesis of this compound could result in a chiral molecule (containing one or more stereocenters), it would be crucial to determine its enantiomeric purity. Chiral analytical techniques are designed to separate and quantify enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to be volatile.

The result of this analysis is typically reported as enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.

Illustrative Chiral HPLC Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 12.5 | 98.5 |

| (S)-enantiomer | 14.2 | 1.5 |

| Enantiomeric Excess (e.e.) | 97% |

This table is for illustrative purposes and shows a hypothetical result for a successful asymmetric synthesis.

Hyphenated Analytical Techniques for In Situ Reaction Monitoring and Product Profiling

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing comprehensive data from a single analysis. researchgate.netcdnsciencepub.com These techniques are invaluable for monitoring the progress of a reaction in real-time or for analyzing complex product mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating a reaction mixture and identifying the components by their mass-to-charge ratio. It can be used to track the disappearance of starting materials and the appearance of intermediates and the final product. researchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing structural information on individual components of a mixture without the need for prior isolation. cdnsciencepub.com

GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for the analysis of volatile compounds in a mixture. researchgate.net

These techniques would be instrumental in optimizing the synthesis of this compound by providing detailed insights into the reaction pathway and byproducts.

Molecular Mechanisms and Interactions in Biological Systems in Vitro and in Silico Studies

Investigation of Oxazopyrroloquinoline Trimethyl Ester's Interactions with Specific Biomolecules (e.g., enzymes, receptors, nucleic acids)

In vitro studies have provided initial insights into the interaction of esterified forms of pyrroloquinoline quinone (PQQ), such as PQQ trimethyl ester (PQQ-TME), with specific biomolecules, particularly those involved in neurodegenerative diseases. Research has shown that PQQ-TME exhibits inhibitory activity against the fibrillation of key proteins implicated in these conditions.

Specifically, in vitro investigations have demonstrated that PQQ-TME can inhibit the aggregation and formation of fibrils of Amyloid β1-42 (Aβ1-42), α-synuclein, and mouse prion protein. nih.gov The aggregation of these proteins is a hallmark pathological feature of Alzheimer's disease, Parkinson's disease, and prion diseases, respectively. The ability of PQQ-TME to interfere with this process suggests a direct interaction with these protein species, potentially by binding to aggregation-prone regions and stabilizing non-toxic conformations or by preventing the conformational changes necessary for fibril formation.

| Biomolecule | Observed In Vitro Interaction with PQQ-TME | Potential Therapeutic Relevance |

| Amyloid β1-42 (Aβ1-42) | Inhibition of fibrillation | Alzheimer's Disease |

| α-synuclein | Inhibition of fibrillation | Parkinson's Disease |

| Prion Protein | Inhibition of fibrillation | Prion Diseases |

These findings highlight the potential of this compound and related compounds as modulators of protein aggregation, a critical area of research in neurodegenerative disorders.

Elucidation of Biochemical Pathways Modulated by this compound (Cell-free or isolated system studies)

While direct studies on the biochemical pathways modulated by this compound are not extensively documented, research on the parent compound, PQQ, offers significant clues. PQQ is known to influence several key cellular signaling and metabolic pathways, primarily through its redox activity and its role as a cofactor.

In cell-free systems and isolated mitochondrial studies, PQQ has been shown to be a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting against oxidative stress. nih.govpatsnap.com This activity is crucial in modulating pathways related to cellular damage and apoptosis. Furthermore, PQQ influences energy metabolism by interacting with components of the mitochondrial respiratory chain. nih.gov It can act as a redox cofactor for dehydrogenases, potentially impacting cellular respiration and ATP production. nih.govnih.gov

Key biochemical pathways potentially modulated, based on studies of related compounds, include:

Antioxidant Signaling Pathways: Through its ability to scavenge free radicals, it may influence pathways regulated by oxidative stress, such as the Nrf2-ARE pathway. patsnap.com

Mitochondrial Biogenesis and Function: By affecting mitochondrial respiration, it could modulate pathways involved in the creation of new mitochondria, such as the PGC-1α signaling cascade. patsnap.comnih.gov

Inflammatory Pathways: By reducing oxidative stress, it may indirectly modulate inflammatory pathways like the NF-κB signaling cascade, which is often activated by ROS. patsnap.com

Structural Biology Approaches to Ligand-Target Complex Analysis (e.g., Co-crystallization, Cryo-EM of complexes)

To date, there are no publicly available crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with a biological target. Structural biology studies are crucial for understanding the precise molecular interactions between a ligand and its target at an atomic level. Such studies would reveal the specific binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. This information is invaluable for structure-based drug design and for optimizing the potency and selectivity of lead compounds.

For related quinoline (B57606) derivatives, virtual screening and molecular docking studies have been employed to predict binding modes with targets like the GLI1 protein, a key component of the Hedgehog signaling pathway. nih.govnih.gov These computational approaches provide hypothetical models of interaction that can guide future experimental structural studies.

High-Throughput Screening for Identification of Molecular Targets

High-throughput screening (HTS) is a powerful method used in drug discovery to test a large number of compounds for their activity against a specific biological target or cellular process. While there is no specific public record of large-scale HTS campaigns for this compound, the chemical scaffold of pyrroloquinolines and related heterocyclic compounds is frequently included in compound libraries for screening.

HTS can be utilized in various formats to identify the molecular targets of a compound:

Biochemical Assays: Screening the compound against a panel of purified enzymes or receptors to identify direct binders.

Cell-based Assays: Using reporter gene assays or phenotypic screens to identify compounds that modulate specific signaling pathways or cellular functions. The molecular target is then identified through subsequent deconvolution studies.

The identification of pyrrole (B145914) derivatives as selective butyrylcholinesterase (BChE) inhibitors was achieved through screening, demonstrating the utility of this approach for this class of compounds. nih.gov

Biophysical Techniques for Binding Affinity and Kinetic Characterization

A variety of biophysical techniques are essential for characterizing the binding affinity and kinetics of a ligand-target interaction. While specific data for this compound is not available, these methods would be critical in its evaluation.

| Biophysical Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Measures the real-time binding and dissociation of a ligand to a target immobilized on a sensor surface, providing kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to map the binding site of a small molecule on a protein target and to determine the structure of the ligand-target complex in solution. |

| Fluorescence Spectroscopy | Can be used to measure binding affinity by monitoring changes in the intrinsic fluorescence of a protein upon ligand binding or by using fluorescently labeled ligands or proteins. |

These techniques are fundamental for quantifying the potency and specificity of a compound for its molecular target and for understanding the mechanism of interaction.

Emerging Research Applications of Oxazopyrroloquinoline Trimethyl Ester and Its Analogs

Application as Chemical Probes in Biological Research

The unique heterocyclic structure of oxazopyrroloquinoline analogs, particularly their inherent fluorescence and redox properties, makes them promising candidates for the development of chemical probes for biological research. These probes can be designed to detect specific analytes, monitor enzymatic activity, or visualize cellular processes.

A notable application of this compound class is in the design of fluorescent probes for biologically important molecules. For instance, a novel fluorescent probe based on a pyrroloquinoline derivative has been synthesized for the selective detection of L-lysine. This probe exhibits a significant fluorescence enhancement upon binding to lysine, allowing for its quantification in biological samples. The probe demonstrates high selectivity for lysine over other amino acids and has been successfully applied to cell imaging.

Furthermore, the well-studied analog, pyrroloquinoline quinone (PQQ), serves as a redox cofactor for several bacterial dehydrogenases. chemicalbook.comnih.gov This intrinsic redox activity can be harnessed to probe the activity of these enzymes. By monitoring the changes in the spectroscopic or electrochemical properties of PQQ or its derivatives during enzymatic reactions, researchers can gain insights into enzyme kinetics and mechanisms. The trimethyl ester of PQQ has been shown to be capable of oxidizing methanol (B129727) to formaldehyde in a model system, highlighting the catalytic potential of PQQ derivatives. pnas.org

The development of oxazopyrroloquinoline-based probes could offer advantages such as improved photostability, tunable fluorescence properties, and enhanced cell permeability, depending on the specific substitutions on the core structure. The trimethyl ester functionalization, in particular, could influence the probe's solubility and transport across cellular membranes.

| Parameter | Value |

|---|---|

| Excitation Wavelength | 365 nm |

| Emission Wavelength | 460 nm |

| Analyte | L-lysine |

| Selectivity | High over other amino acids |

| Application | Cell imaging |

Potential in Materials Science: Optoelectronic or Polymeric Applications

The rigid, planar, and π-conjugated nature of the oxazopyrroloquinoline core suggests its potential for applications in materials science, particularly in the fields of optoelectronics and conductive polymers. These properties are crucial for charge transport and light emission in organic electronic devices.

In the realm of organic light-emitting diodes (OLEDs), materials with fused aromatic ring systems are highly sought after for their thermal stability and efficient charge-carrier mobility. Research has shown that iridium(III) complexes incorporating a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit, a structure with some similarity to the oxazopyrroloquinoline scaffold, can be highly efficient emitters in OLEDs. rsc.org These complexes exhibit high photoluminescence quantum yields and lead to devices with high external quantum efficiencies. rsc.org Similarly, other quinoline (B57606) derivatives have been successfully used as fluorescent materials in the production of OLEDs. researchgate.net It is plausible that oxazopyrroloquinoline derivatives, with their extended π-conjugation, could also function as efficient emitters or host materials in OLEDs.

Furthermore, the oxazopyrroloquinoline scaffold could be a building block for conductive polymers. Polymers like polypyrrole and polyaniline, which feature nitrogen-containing heterocyclic rings, are well-known for their electrical conductivity. wikipedia.orgnih.gov The incorporation of the oxazopyrroloquinoline unit into a polymer backbone could lead to materials with interesting electronic and optical properties. The trimethyl ester groups could be modified post-polymerization to fine-tune the material's properties, such as solubility and processability. The inherent properties of conductive polymers, such as their lightweight nature and flexibility, make them suitable for a wide range of applications, including flexible electronics, sensors, and energy storage devices. mdpi.commdpi.com

| Polymer | Monomer Unit | Key Properties | Potential Applications |

|---|---|---|---|

| Polypyrrole | Pyrrole (B145914) | Good conductivity, stability, and processability | Sensors, capacitors, biomedical devices nih.govnih.gov |

| Polyaniline | Aniline | Tunable conductivity, environmental stability | Corrosion protection, electrochromic devices wikipedia.org |

| Poly(p-phenylene vinylene) | p-phenylene vinylene | Electroluminescent | Organic light-emitting diodes (OLEDs) wikipedia.org |

Role in Catalysis or Supramolecular Chemistry Frameworks

The oxazopyrroloquinoline structure, with its multiple heteroatoms and potential for functionalization, presents opportunities for its use in catalysis and the construction of supramolecular assemblies.

The catalytic activity of PQQ, an analog of the oxazopyrroloquinoline core, is well-established. It functions as a redox cofactor, facilitating oxidation-reduction reactions. chemicalbook.comnih.gov Recent studies have also explored the use of processed foods, such as skimmed milk, as catalysts to promote the reaction of PQQ with amines, demonstrating the potential for novel catalytic systems involving PQQ derivatives. nih.govfrontiersin.org A study on a model system has shown that the trimethyl ester of PQQ can catalyze the oxidation of methanol in the presence of a calcium ion, suggesting that metal complexes of oxazopyrroloquinoline esters could be developed as catalysts for various chemical transformations. pnas.org

In the field of supramolecular chemistry, the rigid and planar geometry of the oxazopyrroloquinoline scaffold makes it an attractive building block for the construction of well-defined, self-assembled structures. By introducing appropriate recognition motifs, these molecules could self-assemble into complex architectures such as molecular cages, capsules, or polymers. rsc.org For instance, related heterocyclic molecules with D–π–A (donor-pi-acceptor) structures have been shown to form self-assembled monolayers that are effective as hole-transport layers in perovskite solar cells. The design of oxazopyrroloquinoline derivatives with specific functional groups could enable their use in the construction of metallosupramolecular cages with potential applications in guest encapsulation, sensing, and catalysis.

Compound Names Mentioned in this Article

| Compound Name |

|---|

| Oxazopyrroloquinoline trimethyl ester |

| Pyrroloquinoline quinone (PQQ) |

| Polypyrrole |

| Polyaniline |

| Pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole |

| L-lysine |

| Methanol |

| Formaldehyde |

Future Directions and Interdisciplinary Research Opportunities for Oxazopyrroloquinoline Trimethyl Ester

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Furthermore, AI can significantly streamline the synthesis process. Retrosynthetic analysis, powered by machine learning algorithms, can propose novel and more efficient synthetic routes to Oxazopyrroloquinoline trimethyl ester and its derivatives. acs.org By analyzing vast datasets of chemical reactions, these tools can predict reaction outcomes and suggest optimal reaction conditions, thereby accelerating the synthesis of new compounds for further investigation. researchgate.netacs.org

Table 1: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool/Technique | Potential Outcome |

| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel analogues with improved properties. |

| Synthesis Planning | Retrosynthetic analysis algorithms | More efficient and novel synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity and physicochemical properties. |

Exploration of Novel Reactivity and Functionalization Strategies

Future synthetic efforts should focus on exploring the untapped reactivity of the this compound core. The development of novel methods for the construction of the quinoline (B57606) scaffold, a key component of this molecule, remains an area of intensive research. jrchen-group.commdpi.com Investigating new catalytic systems and reaction conditions could lead to more efficient and versatile syntheses.

A primary objective will be the selective functionalization of the oxazopyrroloquinoline backbone. This will enable the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Methodologies such as late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, will be particularly valuable. The development of site-selective reactions will be crucial for systematically probing the influence of different substituents on the compound's properties. The synthesis of uncommon nitrogen heterocycles is a burgeoning field that can provide inspiration for new synthetic strategies. youtube.comuow.edu.au

Development of Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological interactions of Oxazopyrpyrroloquinoline trimethyl ester requires the application of advanced spectroscopic techniques. longdom.orgsemi.ac.cn Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for example, can provide detailed insights into the compound's three-dimensional structure and connectivity. ipb.ptnumberanalytics.com

To elucidate the mechanisms of action in biological systems, sophisticated imaging techniques will be indispensable. The development of fluorescently tagged derivatives of this compound could enable the visualization of its subcellular localization and interactions with biological targets. Furthermore, advanced mass spectrometry techniques can be employed to identify metabolites and reaction intermediates, providing a more complete picture of the compound's behavior in complex environments. nih.gov Transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which may be relevant for potential applications in materials science. acs.org

Table 2: Advanced Spectroscopic and Imaging Techniques for this compound Research

| Technique | Information Gained | Research Application |

| 2D NMR Spectroscopy | Detailed 3D structure and connectivity. | Structural elucidation of new derivatives. |

| Fluorescence Microscopy | Subcellular localization and target interaction. | Mechanistic studies in chemical biology. |

| Mass Spectrometry Imaging | Spatial distribution in biological tissues. | Pharmacokinetic and metabolic studies. |

| Transient Absorption Spectroscopy | Excited-state dynamics and reaction intermediates. | Understanding photochemical properties. |

Expanding the Scope of Computational Modeling and Prediction

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work. nih.gov Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes and receptors. This can help in identifying potential therapeutic applications and in the rational design of more potent analogues.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its dynamic interactions with biological macromolecules. These simulations can help to understand the structural basis of its activity and to predict the effects of chemical modifications. Furthermore, quantum mechanical calculations can be employed to predict the compound's electronic properties, which are crucial for its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Collaborative Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The multifaceted nature of this compound necessitates a collaborative research approach that bridges multiple scientific disciplines. hkuinno.com.hkhksccb.hk The synthesis of new derivatives by organic chemists can provide novel probes for chemical biologists to investigate biological pathways and disease mechanisms. The unique photophysical properties of the quinoline core suggest that this compound and its derivatives could have applications in materials science. researchgate.netmdpi.com

Collaborations between synthetic chemists, chemical biologists, and materials scientists will be essential to fully exploit the potential of this molecular scaffold. For instance, the development of new quinoline-based compounds could lead to the discovery of novel anticancer agents or advanced materials with unique optical and electronic properties. nih.govnih.gov Such interdisciplinary efforts will be crucial for translating fundamental research findings into practical applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Oxazopyrroloquinoline trimethyl ester, and how should data interpretation be approached?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, focus on key signals: the absence/presence of methyl ester peaks (e.g., δ 3.55–4.24 for propionic/acetic esters) and pyrroloquinoline backbone protons (δ 6.0–8.5). Compare with literature spectra of analogous compounds (e.g., chlorin e6 trimethyl ester) to resolve ambiguities . For HRMS, verify molecular ion ([M+H]+ at m/z 373.286) and fragmentation patterns. Always calibrate instruments using certified reference standards.

Q. How can researchers design a reproducible synthesis protocol for this compound, considering factors like solvent selection and catalyst use?

- Methodological Answer : Use a stepwise approach:

Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for esterification efficiency via thin-layer chromatography (TLC).

Catalyst Screening : Compare Lewis acids (e.g., ZnCl2) vs. enzymatic catalysts for regioselective esterification.

Purity Control : Employ recrystallization (e.g., methanol/water mixtures) and monitor purity via HPLC (C18 column, UV detection at 254 nm). Document solvent ratios, temperatures, and stirring times rigorously to ensure reproducibility .

Q. What strategies should be employed to conduct a comprehensive literature review on this compound, ensuring inclusion of high-quality, peer-reviewed sources?

- Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with keywords: “pyrroloquinolinequinone derivatives,” “trimethyl ester synthesis,” and “oxazopyrroloquinoline.”

- Filtering Criteria : Prioritize articles with experimental validation (e.g., spectral data, X-ray crystallography) and exclude non-peer-reviewed platforms (e.g., patents, commercial websites).

- Citation Tracking : Use tools like Connected Papers to identify seminal studies and recent reviews .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and literature values for this compound derivatives?

- Methodological Answer :

Replicate Conditions : Ensure NMR parameters (solvent, temperature, concentration) match literature protocols.

Spin-Spin Coupling Analysis : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., quinoline vs. pyrrole protons).

Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ORCA .

Q. What methodologies are recommended for optimizing reaction conditions to improve yield and purity in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, reaction time).

- In Situ Monitoring : Employ FTIR to track carbonyl group conversion (peak at ~1700 cm⁻¹).

- Scale-Up Considerations : Maintain consistent stirring rates and cooling efficiency to avoid side reactions (e.g., hydrolysis) .

Q. How should computational chemistry approaches be integrated with experimental data to predict and validate the compound's reactivity?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate solvation effects on ester stability using GROMACS.

Docking Studies : Predict binding affinity with biological targets (e.g., oxidoreductases) via AutoDock Vina.

Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to explain redox behavior .

Q. What statistical approaches are appropriate for analyzing variations in biological activity data across studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Use RevMan or R’s metafor package to aggregate IC50 values, adjusting for inter-study heterogeneity (I² statistic).

- Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to compare efficacy slopes .

Q. How can researchers critically evaluate the environmental stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light (λ = 365 nm), varying pH (2–12), and elevated temperatures (40–80°C).

- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., demethylated derivatives).

- Ecotoxicity Assessment : Follow OECD guidelines for acute toxicity testing in Daphnia magna .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.